Cas no 94832-20-9 (Hydroxylamine, O-[4-nitro-3-(trifluoromethyl)phenyl]-)

Hydroxylamine, O-[4-nitro-3-(trifluoromethyl)phenyl]-, is a specialized organic compound featuring a hydroxylamine group linked to a substituted phenyl ring containing nitro and trifluoromethyl functional groups. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, while the trifluoromethyl moiety contributes to stability and lipophilicity, influencing bioavailability in active compounds. Its precise functional group arrangement allows for selective transformations, such as reductive amination or nucleophilic substitution, in complex molecular frameworks. The compound is typically handled under controlled conditions due to potential sensitivity. Its applications include the development of bioactive molecules with tailored properties.
Hydroxylamine, O-[4-nitro-3-(trifluoromethyl)phenyl]- structure
94832-20-9 structure
Product Name:Hydroxylamine, O-[4-nitro-3-(trifluoromethyl)phenyl]-
CAS No:94832-20-9
MF:C7H5F3N2O3
MW:222.121412038803
MDL:MFCD21921162
CID:4347603
PubChem ID:13589041
Update Time:2025-10-20

Hydroxylamine, O-[4-nitro-3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine, O-[4-nitro-3-(trifluoromethyl)phenyl]-
    • 94832-20-9
    • AKOS017981374
    • QCQHFBHOTKMFJU-UHFFFAOYSA-N
    • O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine
    • SY281967
    • O-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine
    • MFCD21921162
    • MDL: MFCD21921162
    • Inchi: 1S/C7H5F3N2O3/c8-7(9,10)5-3-4(15-11)1-2-6(5)12(13)14/h1-3H,11H2
    • InChI Key: QCQHFBHOTKMFJU-UHFFFAOYSA-N
    • SMILES: NOC1=CC=C([N+]([O-])=O)C(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 222.02522651Da
  • Monoisotopic Mass: 222.02522651Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 81.1Ų

Hydroxylamine, O-[4-nitro-3-(trifluoromethyl)phenyl]- Pricemore >>

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